
1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by a piperidine ring substituted with a methyl group and a prop-2-yn-1-one moiety. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperidine and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the alkyne group.
Synthetic Route: The deprotonated alkyne is then reacted with 3-methylpiperidine to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyne group, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases, oxidizing agents, and reducing agents, with reactions often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, ketones, and substituted derivatives.
Applications De Recherche Scientifique
1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
1-(3-Methylpiperidin-4-yl)but-2-yn-1-one: This compound has an additional carbon in the alkyne chain, which can affect its reactivity and applications.
1-(3-Methylpiperidin-4-yl)prop-2-en-1-one: This compound has a double bond instead of a triple bond, leading to different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(3-methylpiperidin-4-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-9(11)8-4-5-10-6-7(8)2/h1,7-8,10H,4-6H2,2H3 |
Clé InChI |
DBBFQXCVHRGCAW-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCC1C(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
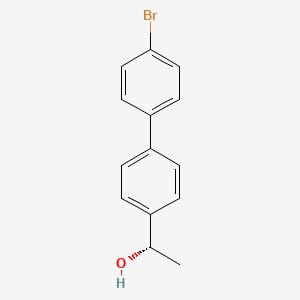
![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)

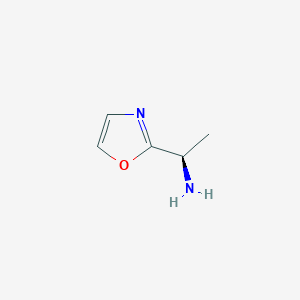
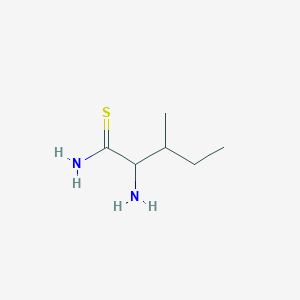
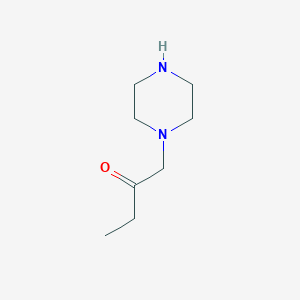

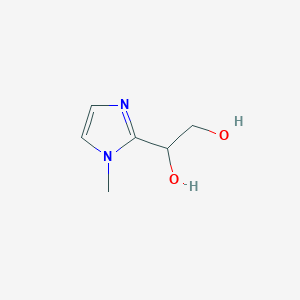
![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)
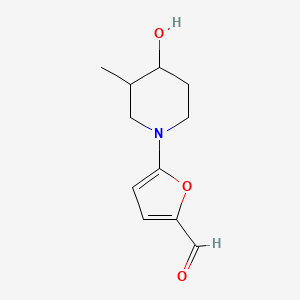
![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)

